penitrem A

Descripción general

Descripción

Penitrem A es una micotoxina indolo-diterpenoide producida por ciertas especies de Aspergillus, Claviceps y Penicillium. Se encuentra comúnmente creciendo en diversas especies vegetales como el pasto ryegrass. This compound es uno de los muchos metabolitos secundarios que siguen la síntesis de paxilline en Penicillium crustosum. Es conocido por sus efectos neurotóxicos, causando temblores y otros síntomas neurológicos tanto en humanos como en animales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Penitrem A implica una compleja serie de reacciones enzimáticas. En Penicillium crustosum, la síntesis de this compound sigue la síntesis de paxilline. Este proceso involucra seis enzimas de transformación oxidativa (cuatro monooxigenasas de citocromo P450 y dos monooxigenasas dependientes de dinucleótido de adenina y flavina), dos acetiltransferasas, una oxidorreductasa y una preniltransferasa .

Métodos de producción industrial: La producción industrial de this compound se logra típicamente mediante el cultivo de especies de Penicillium en condiciones controladas. La micotoxina se extrae y purifica luego utilizando diversas técnicas cromatográficas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: Penitrem A experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: this compound puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reducción: La reducción de this compound puede lograrse utilizando reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución que involucran a this compound a menudo utilizan agentes halogenantes como el cloro o el bromo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diversos derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Penitrem A has been extensively studied for its role as a pharmacological tool, particularly in the investigation of large-conductance calcium-activated potassium channels (BK channels).

Table 1: Pharmacological Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IC50 for BK Channel Inhibition | 6.4 nM | |

| Effect on Vascular Contraction | +23% increase | |

| Cost Comparison (vs. Iberiotoxin) | Less expensive |

Neurotoxicology

This compound is primarily recognized for its neurotoxic effects, which have been documented in both animal models and human cases.

Neurotoxic Effects

- Reactive Oxygen Species Production : Research indicates that this compound can induce the production of reactive oxygen species (ROS) in human neutrophils and rat cerebellar granule cells. This increase in ROS is linked to cellular damage and contributes to the pathophysiology of this compound poisoning .

- GABAergic Impairment : The compound disrupts GABAergic neurotransmission by promoting the release of excitatory neurotransmitters like glutamate and aspartate while impairing inhibitory signaling . This imbalance can lead to symptoms such as tremors and seizures.

Case Study: Canine Poisoning

A documented case involved a Labrador retriever that exhibited severe neurological symptoms after ingesting food contaminated with this compound. Clinical signs included tremors, seizures, and hyperthermia, underscoring the compound's potential toxicity in mammals .

Environmental and Agricultural Applications

This compound's production is influenced by environmental factors, making it relevant in agricultural contexts where fungal contamination of crops can occur.

Fungal Production Factors

- Studies have shown that this compound production by fungi is affected by abiotic factors such as pH, temperature, and incubation time. Optimal conditions for production were found at neutral pH levels (pH 6), with significant decreases noted at acidic or basic pH .

Table 2: Environmental Influence on this compound Production

| Factor | Optimal Condition | Effect on Production |

|---|---|---|

| pH | 6 | Maximum production |

| Temperature | Not specified | Variable |

| Incubation Time | 21 days | Significant production |

Biotransformation Studies

Research into the biotransformation of this compound provides insights into its metabolic pathways and potential detoxification mechanisms in animals.

In Vitro Studies

In vitro studies using dog liver microsomes revealed that this compound undergoes biotransformation with several oxygenated metabolites identified through high-resolution mass spectrometry. These findings are crucial for understanding how this compound is processed in vivo and its implications for toxicity .

Mecanismo De Acción

Penitrem A ejerce sus efectos al afectar la neurotransmisión GABAérgica y antagonizar los canales de potasio activados por calcio de alta conductancia. Esta afectación conduce a la liberación espontánea de aminoácidos excitatorios como el glutamato y el aspartato, así como al neurotransmisor inhibitorio ácido gamma-aminobutírico. El desequilibrio en la señalización de neurotransmisores da como resultado trastornos neurológicos, incluyendo temblores. Además, this compound induce la producción de especies reactivas de oxígeno en granulocitos neutrófilos, lo que lleva a daño tisular y hemorragias en envenenamientos agudos .

Comparación Con Compuestos Similares

Penitrem A pertenece a una clase de diterpenos indólicos, que incluye compuestos como aflatrems, janthitrems, lolitrems, paspalitrems, shearinines, sulpinines y terpendoles. Estos compuestos comparten un esqueleto diterpenoide cíclico derivado del difosfato de geranilgeranilo y una unidad indólica arraigada en el triptófano .

Singularidad de this compound: this compound es único debido a sus potentes efectos neurotóxicos y su capacidad para cruzar la barrera hematoencefálica, convirtiéndolo en una herramienta valiosa en la investigación neurológica. Su alta especificidad para los canales de potasio activados por calcio de alta conductancia también lo diferencia de otros diterpenos indólicos .

Compuestos similares:

- Aflatrems

- Janthitrems

- Lolitrems

- Paspalitrems

- Shearinines

- Sulpinines

- Terpendoles

Las propiedades y aplicaciones distintivas de this compound lo convierten en un compuesto de gran interés en diversos campos de la investigación científica.

Actividad Biológica

Penitrem A is a highly toxic mycotoxin produced primarily by the fungus Penicillium crustosum. It belongs to the tremorgenic indol-terpene family and has garnered significant attention due to its potent biological activities, particularly its neurotoxic effects and its role as a calcium-activated potassium (KCa) channel blocker. This article delves into the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant research findings.

This compound exhibits several biological activities that are primarily linked to its interaction with ion channels in the nervous system:

- KCa Channel Blockade : this compound is a potent and selective blocker of large conductance calcium-activated potassium (BKCa) channels. The half-maximal inhibitory concentration (IC50) values for BKCa channels containing α subunits are approximately 6.4 nM, while those containing both α and β1 subunits are around 64.4 nM . This blockade enhances smooth muscle contraction and increases peripheral resistance in vivo .

- Neurotransmitter Release : The compound increases the spontaneous release of neurotransmitters such as glutamate, γ-aminobutyric acid (GABA), and aspartate from cerebrocortical synaptosomes, which contributes to its neurotoxic effects .

- CNS Penetration : this compound can readily cross the blood-brain barrier, allowing it to exert significant effects on central nervous system (CNS) function .

Toxicological Effects

This compound is associated with various toxicological effects, particularly in animal models:

- Neurotoxicity : In rats, this compound has been shown to cause extensive dose-dependent loss of Purkinje cells and other cerebellar neurons, leading to severe neurological impairment .

- Insecticidal Activity : The compound exhibits insecticidal properties against certain insect species, with chlorinated analogs showing heightened activity. This suggests potential applications in pest control .

Case Studies and Research Findings

Several studies have highlighted the biological activity and toxicological profile of this compound:

- Production Conditions : Research indicates that the production of this compound by P. crustosum is influenced by various abiotic factors such as pH, temperature, and media composition. Optimal production occurs at neutral pH (6) and specific glucose concentrations .

- Toxicokinetics in Animals : A study on the biotransformation of this compound in dogs demonstrated that it undergoes significant metabolism in liver microsomes, with a maximum bioavailability estimated at 57% after oral administration. The elimination kinetics suggest a medium velocity of clearance from the body .

- Impact on Cell Growth : In vitro assays using Chlorella vulgaris have shown that this compound significantly inhibits cell growth, indicating its potent biotoxicity .

Summary Table of Biological Activity

| Activity | Description |

|---|---|

| KCa Channel Blockade | IC50 values: 6.4 nM (α subunit), 64.4 nM (α + β1 subunits) |

| Neurotransmitter Release | Increases glutamate, GABA, and aspartate release from synaptosomes |

| CNS Penetration | Crosses blood-brain barrier effectively |

| Neurotoxicity | Causes loss of Purkinje cells in rats |

| Insecticidal Activity | Effective against certain insect species; chlorinated analogs more potent |

| Production Conditions | Optimal at pH 6; influenced by glucose concentration |

Propiedades

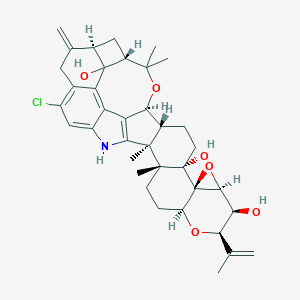

IUPAC Name |

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25R,27S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44ClNO6/c1-15(2)28-27(40)31-37(45-31)23(43-28)9-10-33(6)34(7)18(8-11-35(33,37)41)29-25-24-21(39-30(25)34)14-20(38)17-12-16(3)19-13-22(32(4,5)44-29)36(19,42)26(17)24/h14,18-19,22-23,27-29,31,39-42H,1,3,8-13H2,2,4-7H3/t18-,19+,22+,23-,27-,28+,29-,31+,33+,34+,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUWHZOLEDOQSR-JKPSMKLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@]8(C1=C7C(=CC(=C1CC9=C)Cl)N6)O)(C)C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00320093 | |

| Record name | Penitrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Penitrem A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12627-35-9 | |

| Record name | Penitrem A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12627-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penitrem A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012627359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penitrem A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00320093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penitrem A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENITREM A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/244AU85PR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.